Bromochloronitromethane

Environmental Toxicology Disinfection Byproducts Hepatotoxicity

Bromochloronitromethane (BCNM, CAS 135531-25-8) is a mixed halogenated nitromethane belonging to the halonitromethane (HNM) class, a group of nitrogenous disinfection byproducts (DBPs) formed during chlorination, chloramination, and ozonation of drinking water containing bromide ions and natural organic matter. This compound serves as a critical analytical standard for environmental monitoring, toxicological research, and water quality assessment.

Molecular Formula CHBrClNO2
Molecular Weight 174.38 g/mol
CAS No. 135531-25-8
Cat. No. B120540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromochloronitromethane
CAS135531-25-8
Molecular FormulaCHBrClNO2
Molecular Weight174.38 g/mol
Structural Identifiers
SMILESC([N+](=O)[O-])(Cl)Br
InChIInChI=1S/CHBrClNO2/c2-1(3)4(5)6/h1H
InChIKeyQUGLTGHXUDTPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromochloronitromethane (CAS 135531-25-8) Procurement Overview: Halonitromethane Disinfection Byproduct Standard


Bromochloronitromethane (BCNM, CAS 135531-25-8) is a mixed halogenated nitromethane belonging to the halonitromethane (HNM) class, a group of nitrogenous disinfection byproducts (DBPs) formed during chlorination, chloramination, and ozonation of drinking water containing bromide ions and natural organic matter [1]. This compound serves as a critical analytical standard for environmental monitoring, toxicological research, and water quality assessment. Its molecular formula is CHBrClNO₂, with a molecular weight of 174.38 g/mol [2].

Why Generic Substitution of Bromochloronitromethane with Other Halonitromethanes Fails: Quantitative Differentiation


Halonitromethanes are not a uniform group; their toxicological profiles and kinetic behaviors differ substantially based on halogenation pattern. Brominated HNMs consistently exhibit higher cytotoxicity and genotoxicity than their chlorinated analogues [1]. Within the brominated subset, rank-order toxicity varies significantly: bromochloronitromethane (BCNM) occupies a specific intermediate position between the more toxic bromonitromethane (BNM) and the less toxic trichloronitromethane (TCNM) in in vivo studies [2]. Furthermore, radical reaction rate constants differ by orders of magnitude among congeners, affecting environmental fate predictions [3]. Therefore, substituting BCNM with other HNMs without adjusting for these quantitative differences compromises the validity of toxicological assessments and analytical calibrations.

Quantitative Differentiation of Bromochloronitromethane from Closest Analogs: In Vivo Toxicity, Cytotoxicity, Genotoxicity, and Radical Kinetics


In Vivo Hepatic Toxicity Ranking: BCNM Exhibits Intermediate Toxicity Between BNM and TCNM

In a 30-day mouse exposure study, BCNM demonstrated intermediate hepatic toxicity relative to bromonitromethane (BNM) and trichloronitromethane (TCNM), with BNM showing the highest toxicity and TCNM the lowest [1]. This intermediate position is critical for risk assessment and for studies requiring a halonitromethane with toxicity distinct from both brominated and chlorinated extremes.

Environmental Toxicology Disinfection Byproducts Hepatotoxicity

Chronic Cytotoxicity in CHO Cells: BCNM Ranks 6th Out of 9 HNMs, Distinct from Both Chlorinated and Heavily Brominated Analogues

In a 72-hour chronic cytotoxicity assay using Chinese hamster ovary (CHO) cells, BCNM exhibited a rank order of 6 out of 9 halonitromethanes, placing it between the more cytotoxic brominated species (e.g., DBNM rank 1) and the less cytotoxic chlorinated species (e.g., TCNM rank 9) [1]. This specific rank differentiates BCNM from both its chlorinated analogue (DCNM rank 7) and its more brominated analogue (DBCNM rank 2).

Mammalian Cell Toxicology Chronic Cytotoxicity CHO Cell Assay

Acute Genotoxicity in CHO Cells: BCNM Ranks 7th Out of 9 HNMs, Lower Than Several Brominated and Chlorinated Analogues

BCNM ranked 7th out of 9 halonitromethanes in inducing genomic DNA damage in CHO cells, a lower genotoxic potency compared to both heavily brominated species (DBNM rank 1, BDCNM rank 2, TBNM rank 3) and the chlorinated TCNM (rank 4) [1]. This distinct genotoxicity profile sets BCNM apart from other mixed HNMs like DBCNM (rank 6) and purely chlorinated DCNM (rank 8).

Genotoxicity DNA Damage CHO Cell Assay

Hydrated Electron Reaction Rate Constant: BCNM (2.93 × 10¹⁰ M⁻¹ s⁻¹) Distinct from Both Chlorinated and Heavily Brominated HNMs

The bimolecular rate constant for the reaction of BCNM with hydrated electrons (eₐq⁻) is (2.93 ± 0.47) × 10¹⁰ M⁻¹ s⁻¹ at room temperature and pH ~7 [1]. This value is similar to dibromonitromethane (3.07 × 10¹⁰) but differs from chloronitromethane (3.01 × 10¹⁰), bromonitromethane (3.13 × 10¹⁰), and tribromonitromethane (2.29 × 10¹⁰), reflecting the influence of mixed halogen substitution on electron scavenging efficiency.

Radical Chemistry Kinetics Water Treatment

Hydroxyl Radical Reaction Rate Constant: BCNM (4.2 × 10⁸ M⁻¹ s⁻¹) Intermediate Between Chlorinated and Brominated Congeners

BCNM reacts with hydroxyl radicals (•OH) with a bimolecular rate constant of (4.2 ± 1.1) × 10⁸ M⁻¹ s⁻¹, which is intermediate between the faster chloronitromethane (1.94 × 10⁸) and dichloronitromethane (5.12 × 10⁸), and the slower bromonitromethane (8.36 × 10⁷) and tribromonitromethane (3.25 × 10⁸) [1]. This intermediate reactivity influences degradation kinetics in UV/H₂O₂ and other AOPs.

Radical Chemistry Advanced Oxidation Kinetics

Optimal Application Scenarios for Bromochloronitromethane in Environmental and Toxicological Research


Analytical Standard for Quantification of Mixed Halonitromethanes in Drinking Water

BCNM is a necessary analytical standard for gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods designed to identify and quantify mixed bromo-chloro HNMs in finished drinking water. Its use ensures accurate calibration and detection of this specific congener, which has been confirmed in drinking water samples alongside other HNMs [1]. Reliable quantification of BCNM is essential for regulatory monitoring and DBP occurrence studies.

Model Compound for Intermediate Toxicity in Halonitromethane Health Effects Research

BCNM serves as a model compound for investigating the health effects of halonitromethanes with intermediate in vivo and in vitro toxicity. Its rank-order position between highly toxic brominated HNMs (e.g., BNM, DBNM) and less toxic chlorinated HNMs (e.g., TCNM) makes it valuable for dose-response studies, mechanistic toxicology, and comparative risk assessments [2][3]. Procurement of BCNM is critical for laboratories studying the relative contribution of mixed halogenation to DBP toxicity.

Kinetic Studies of Advanced Oxidation Processes for DBP Degradation

BCNM's unique bimolecular rate constants for reactions with hydrated electrons (2.93 × 10¹⁰ M⁻¹ s⁻¹) and hydroxyl radicals (4.2 × 10⁸ M⁻¹ s⁻¹) make it a key target for evaluating the efficacy of advanced oxidation processes (AOPs) in removing brominated DBPs [4]. Researchers studying UV/H₂O₂, electron beam, or other radical-based water treatment technologies require BCNM to accurately model degradation kinetics and predict byproduct formation pathways for mixed halogenated HNMs.

Calibration of Predictive Models for DBP Formation and Speciation

BCNM is formed during chlorination and chloramination in the presence of bromide, and its formation is influenced by precursor characteristics and water quality parameters [5]. Quantitative data on BCNM occurrence and reactivity are essential inputs for developing and validating predictive models of DBP formation and speciation. Procurement of high-purity BCNM enables controlled laboratory studies to refine these models, supporting water utilities in optimizing disinfection strategies to minimize toxic DBP formation.

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